molecular formula C9H14FNO B2799649 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one CAS No. 2309556-38-3

1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Cat. No.: B2799649
CAS No.: 2309556-38-3
M. Wt: 171.215
InChI Key: HTYJHKLCGCQHKC-UHFFFAOYSA-N
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Description

The compound features a fluorine atom at the 3-position of the bicyclic core and an acetyl group (ethanone) at the 8-position. This substitution pattern enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for central nervous system (CNS) or receptor-targeted applications .

Properties

IUPAC Name

1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO/c1-6(12)11-8-2-3-9(11)5-7(10)4-8/h7-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYJHKLCGCQHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCC1CC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one, a bicyclic compound featuring a nitrogen atom within its structure, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems. This article explores its biological activity, synthesis, and interactions with various biological targets.

Structural Overview

The compound has the following molecular characteristics:

  • Molecular Formula : C9H14FNO
  • Molecular Weight : 171.215 g/mol
  • CAS Number : 2309556-38-3

The bicyclic structure is significant for its interaction with biological systems, particularly due to the presence of the fluoro substituent at the 3-position, which may enhance its reactivity and biological efficacy.

Neurotransmitter System Interaction

Research suggests that compounds similar to this compound may act as monoamine neurotransmitter reuptake inhibitors . This implies potential therapeutic applications in treating mood disorders such as depression and anxiety by influencing synaptic transmission through interactions with neurotransmitter transporters.

Case Studies and Research Findings

Synthesis Methods

The synthesis of this compound typically involves:

  • Protection-Deprotection Strategies : Essential for maintaining functional group integrity during synthesis.
  • Functional Group Transformations : Utilizing reagents like sodium borohydride for reductions and various oxidizing agents for oxidation processes.

These methodologies highlight the compound's synthetic accessibility and the potential for further modifications to enhance biological activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
8-Azaspiro[bicyclo[3.2.1]octane]Bicyclic structure with nitrogenKnown for enzyme interaction properties
2-Azabicyclo[3.2.1]octaneSimilar bicyclic frameworkDifferent functional groups affecting reactivity
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-oneContains morpholine moietyExhibits significant pharmacological activity

The fluoro substitution in this compound distinguishes it from other compounds in terms of potential interactions within neurotransmitter systems, which could enhance its therapeutic profile compared to those lacking such functionalities.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is pivotal in the synthesis of a variety of tropane alkaloids, which exhibit significant pharmacological properties. Research has focused on enantioselective methods for constructing this scaffold, allowing for the development of compounds with tailored biological activity. For instance, methodologies have been developed that enable the stereochemical control during the formation of the bicyclic structure directly from acyclic precursors, enhancing the efficiency of synthesis processes .

Pharmacological Studies

Compounds derived from the 8-azabicyclo[3.2.1]octane framework have been studied for their potential therapeutic effects, including analgesic and anti-inflammatory properties. The unique structural features of these compounds contribute to their interaction with various biological targets, making them candidates for drug development aimed at treating conditions such as pain and neurodegenerative diseases.

Development of Chiral Synthons

The compound serves as a chiral synthon in organic synthesis, facilitating the creation of complex molecules with high stereochemical fidelity. This application is particularly relevant in the total synthesis of natural products and their analogs, where chirality plays a crucial role in biological activity .

Case Study 1: Enantioselective Synthesis

A notable study highlighted the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from readily available starting materials. This approach not only streamlined the synthesis process but also improved yields and selectivity, demonstrating the compound's utility in synthesizing biologically active tropane derivatives .

In another investigation, derivatives of 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one were evaluated for their binding affinity to various receptors implicated in pain modulation and neuroprotection. The results indicated that modifications to the bicyclic structure could significantly enhance receptor selectivity and potency, paving the way for new analgesic agents .

Comparative Analysis Table

Application AreaDescriptionKey Findings
Synthesis of Tropane AlkaloidsCentral scaffold for diverse alkaloidsEnhanced synthesis efficiency through stereocontrol
Pharmacological StudiesInvestigated therapeutic potentialPromising analgesic and anti-inflammatory effects
Development of Chiral SynthonsUsed as a chiral building block in organic synthesisHigh stereochemical fidelity achieved

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1-{3-Fluoro-8-azabicyclo[...]ethan-1-one 3-F, 8-acetyl C₉H₁₂FNO 169.20 High lipophilicity, metabolic stability
8-(1-(3-Fluorophenyl)ethyl)-[...]octan-3-one 8-(3-fluorophenyl ethyl), 3-keto C₁₅H₁₆FNO₂ 263.29 Aromatic interaction potential
Ethyl 3-oxo-8-azabicyclo[...]carboxylate 8-ethoxycarbonyl, 3-keto C₁₀H₁₅NO₃ 199.25 Polar, esterase-labile
3-Ethyl-3-azabicyclo[...]octan-8-one 3-ethyl, 8-keto C₉H₁₅NO 153.22 Increased hydrophobicity

Research Findings and Trends

  • Fluorine Impact : Fluorine at the 3-position (target compound) enhances metabolic stability without significantly altering steric bulk, whereas aromatic fluorine (e.g., 3-fluorophenyl ethyl in ) improves target binding but reduces BBB penetration.
  • Stereochemistry : Compounds like (1R,3s,5S)-3-hydroxy derivatives demonstrate that stereochemical configuration critically influences receptor affinity and optical rotation properties.
  • Safety : Most 8-azabicyclo derivatives exhibit low acute toxicity, but ester-containing variants (e.g., ethyl carboxylates ) may require structural optimization to avoid rapid hydrolysis.

Q & A

Basic: What are the key synthetic strategies for 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one?

The synthesis typically involves:

  • Cyclization reactions to form the azabicyclo[3.2.1]octane core, often using Mannich reactions or intramolecular cyclization of amino alcohols .
  • Fluorination at the 3-position via electrophilic fluorination or halogen exchange under controlled conditions (e.g., using Selectfluor® or KF in polar aprotic solvents) .
  • Ketone functionalization through nucleophilic acyl substitution or Friedel-Crafts acylation to introduce the ethanone moiety .
    Purification often requires HPLC or recrystallization to achieve >95% purity .

Basic: How is the structure of this compound characterized?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm bicyclic framework, fluorine position, and ketone group .
  • Mass spectrometry (HRMS) for molecular weight verification and fragmentation pattern analysis .
  • X-ray crystallography (if crystalline) to resolve stereochemistry and bond angles, critical for understanding receptor interactions .

Basic: What biological targets are associated with this compound?

The azabicyclo[3.2.1]octane scaffold is linked to:

  • G protein-coupled receptors (GPCRs) , particularly GPR119, due to structural mimicry of endogenous ligands .
  • Neurological targets , such as serotonin or dopamine transporters, inferred from tropane alkaloid analogs .
  • Enzymatic inhibition (e.g., kinases, esterases) via the electrophilic ketone group .

Advanced: How do steric and electronic effects of the 3-fluoro substituent influence reactivity?

  • Steric hindrance : The fluoro group restricts conformational flexibility, altering regioselectivity in nucleophilic reactions (e.g., SN2 vs. SN1 pathways) .
  • Electronic effects : Fluorine’s electronegativity enhances the electrophilicity of adjacent carbons, facilitating reactions like Michael additions or cross-couplings .
  • Biological impact : Fluorine improves metabolic stability and binding affinity to hydrophobic pockets in target proteins .

Advanced: How can conflicting bioactivity data across analogs be resolved?

  • Comparative SAR studies : Systematically vary substituents (e.g., replacing fluorine with chlorine or methyl groups) to isolate contributions to activity .
  • Computational modeling : Use molecular dynamics simulations to predict binding modes and identify key interactions (e.g., hydrogen bonding with the ketone oxygen) .
  • In vitro assays : Validate hypotheses using competitive binding assays (e.g., radioligand displacement for GPCRs) .

Advanced: What challenges arise in optimizing solubility for in vivo studies?

  • Low aqueous solubility : Common due to the hydrophobic bicyclic core. Solutions include:
    • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) transiently .
    • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance bioavailability .
  • Crystallinity : Amorphous solid dispersions improve dissolution rates compared to crystalline forms .

Advanced: How can stereochemical outcomes be controlled during synthesis?

  • Chiral auxiliaries : Employ enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) to dictate bicyclic ring stereochemistry .
  • Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective fluorination .
  • Crystallization-induced asymmetric transformation (CIAT) to enrich desired diastereomers .

Advanced: What methodologies assess metabolic stability in preclinical studies?

  • Microsomal stability assays : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS .
  • CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates for major cytochrome P450 isoforms .
  • Isotope labeling : Track metabolites using ¹⁴C or ¹⁹F NMR for structural elucidation .

Advanced: How is computational chemistry applied to derivative design?

  • Docking studies : Predict binding poses to targets like GPR119 using AutoDock Vina or Schrödinger Suite .
  • QSAR models : Correlate substituent properties (logP, polar surface area) with activity to prioritize synthetic targets .
  • ADMET prediction : Software like SwissADME forecasts absorption, toxicity, and drug-likeness .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Work in a fume hood due to potential volatility of fluorinated intermediates .
  • Waste disposal : Follow institutional guidelines for halogenated organic waste .

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